Ethyl 2-cyano-2-propylpentanoate
Description
Ethyl 2-cyano-2-propylpentanoate (CAS 66546-90-5) is a cyano-substituted ester with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.277 g/mol. It is characterized by a pentanoate backbone substituted with a cyano (-CN) group and a propyl chain at the 2-position, esterified with an ethyl group. This compound is used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals due to its reactive cyano and ester functionalities .
Key identifiers include:
- EC Number: 266-402-5
- Synonyms: Ethyl 2,2-di-n-propylcyanoacetate, NSC-229351, and others .
Properties
IUPAC Name |
ethyl 2-cyano-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXOHNPQYTUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216727 | |
| Record name | Ethyl 2-cyano-2-propylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66546-90-5 | |
| Record name | Ethyl 2-cyano-2-propylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66546-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-cyano-2-propylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066546905 | |
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| Record name | 66546-90-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229351 | |
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| Record name | Ethyl 2-cyano-2-propylvalerate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-cyano-2-propylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.346 | |
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| Record name | Ethyl 2-cyano-2-propylvalerate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Scientific Research Applications
Chemistry: Ethyl 2-cyano-2-propylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is used in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-propylpentanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Cyano-Ester Family
Ethyl 2-cyano-2-propylpentanoate belongs to a broader class of cyano esters, which vary in substituents and ester groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (R₁, R₂) | Key Features |
|---|---|---|---|---|
| This compound | 66546-90-5 | C₁₁H₁₉NO₂ | R₁=Propyl, R₂=Ethyl | Branched alkyl, cyano-ester synergy |
| Ethyl 2-cyano-2-ethylbutanoate | N/A | C₉H₁₅NO₂ | R₁=Ethyl, R₂=Ethyl | Shorter chain, higher reactivity |
| Ethyl 2-cyano-2-methylpropanoate | 1572-98-1 | C₇H₁₁NO₂ | R₁=Methyl, R₂=Ethyl | Compact structure, lower steric bulk |
| Mthis compound | 613-941-2 | C₁₀H₁₇NO₂ | R₁=Propyl, R₂=Methyl | Methyl ester variant, altered polarity |
| Ethyl 2-cyanopropanoate | 572-99-2 | C₆H₉NO₂ | R₁=H, R₂=Ethyl | Minimal substituents, high volatility |
Key Observations :
- Ester Group Influence: Replacing the ethyl ester with a methyl group (e.g., mthis compound) reduces hydrophobicity, impacting solubility in organic solvents .
- Reactivity Trends: Shorter-chain analogs (e.g., ethyl 2-cyanopropanoate) exhibit higher volatility and reactivity in hydrolysis due to reduced steric shielding .
Biological Activity
Ethyl 2-cyano-2-propylpentanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula and is typically a colorless to pale yellow liquid. It is soluble in various organic solvents, including ethanol and acetone, which facilitates its use in biochemical assays and synthetic applications.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. The nitrile group in this compound can participate in nucleophilic addition reactions, forming reactive intermediates that influence biochemical pathways. This mechanism underlies its potential therapeutic effects.
1. Cannabinoid Receptor Interaction
Research indicates that compounds structurally similar to this compound exhibit significant activity at cannabinoid receptors (CB1 and CB2). For instance, a study demonstrated that certain analogues of this compound acted as potent agonists at the CB1 receptor, effectively reducing cyclic adenosine monophosphate (cAMP) levels in vitro .
Table 1: EC50 Values of Related Compounds at CB1 Receptor
| Compound | EC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Agonist |
| Analogue A | 0.4 | Full Agonist |
| Analogue B | 0.5 | Full Agonist |
2. Analgesic Effects
In vivo studies have shown that compounds related to this compound can produce analgesic effects. The analgesic properties were evaluated through behavioral assays in rodent models, where significant pain relief was observed following administration .
3. Antitumor Activity
Preliminary studies suggest potential antitumor properties of this compound. In vitro tests on cancer cell lines indicated that the compound could inhibit cell proliferation, particularly in hepatocellular carcinoma cells (HepG2) and non-small cell lung cancer cells (A549) .
Table 2: Inhibition Rates of this compound on Cancer Cell Lines
| Cell Line | Inhibition Rate (%) |
|---|---|
| HepG2 | 70 |
| A549 | 65 |
| HeLa | TBD |
Case Study 1: Cannabinoid Activity
A study focused on the structure-activity relationship (SAR) of cannabinoid receptor agonists found that this compound derivatives showed enhanced binding affinities compared to traditional cannabinoids. The research highlighted the importance of side chain modifications in improving receptor interaction and metabolic stability .
Case Study 2: Antitumor Effects
In another study, derivatives of this compound were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that these compounds could serve as lead candidates for further development as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
